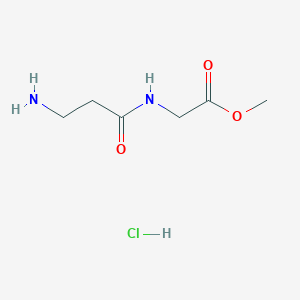

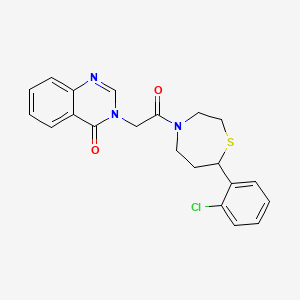

![molecular formula C23H20O6 B2679786 ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 898430-05-2](/img/structure/B2679786.png)

ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of coumarin and benzofuran. Coumarins are a type of chemical compound found in many plants. They have a sweet scent and are used in perfumes and flavorings. They also have various biological activities, including anticoagulant, antithrombiotics, antifungal, antiinflammatory, and antiviral activities . Benzofurans are a class of organic compounds that consist of a benzene ring fused to a furan ring. They are found in various natural products and have been associated with a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as elemental analysis .Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been studied for their reactivity, leading to the formation of various compounds depending on the reaction conditions. When reacted with S-methylisothiosemicarbazide hydroiodide, these propanoates form 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones upon refluxing in pyridine or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones when refluxed in ethanol. This highlights the compound's potential in creating diverse heterocyclic structures under different reaction conditions, showcasing its utility in chemical synthesis and the exploration of new pharmacophores (Vetyugova et al., 2018).

Cytotoxic Evaluation

In the realm of medicinal chemistry, derivatives containing the benzofuran moiety have been synthesized and evaluated for their cytotoxic activity. A series of new ethyl 4-(2-(benzofuran-2-yl)-4-substituted-1,4,5,6,7,8-hexahydroquinolin-1-yl)-benzoates were synthesized and assessed against human hepatocellular carcinoma cell lines (HepG-2). These compounds exhibited promising inhibitory effects against the growth of HepG-2 cells, indicating the therapeutic potential of benzofuran-containing compounds in cancer treatment (Mohi El-Deen et al., 2016).

Coordination Chemistry

The study of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its complexes with copper(II) and cobalt(II) ions exemplifies the compound's relevance in coordination chemistry. These complexes were characterized by various spectroscopic techniques, revealing their structural features and the coordination behavior of the ligand. Such studies contribute to the understanding of molecular interactions and the development of metal-based drugs or catalysts (Maksimov et al., 2020).

Photoinduced Oxidative Annulation

Research has also explored the use of ethyl 2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates in photoinduced direct oxidative annulation reactions. This process enables the synthesis of polyheterocyclic compounds without the need for transition metals or oxidants, showcasing the compound's utility in green chemistry and the synthesis of complex molecular structures (Zhang et al., 2017).

Mechanism of Action

Target of Action

Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Benzofuran compounds are known to have a range of effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

properties

IUPAC Name |

ethyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-4-26-23(25)14(3)27-19-11-16-17(12-22(24)29-20(16)9-13(19)2)21-10-15-7-5-6-8-18(15)28-21/h5-12,14H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCZPRNIGZIQNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2679704.png)

![2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole](/img/structure/B2679708.png)

![ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2679709.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2679710.png)

![Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate](/img/structure/B2679717.png)

![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2679726.png)